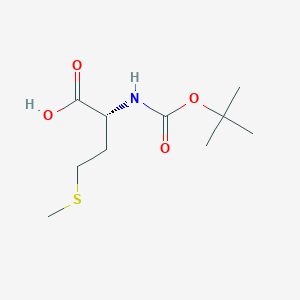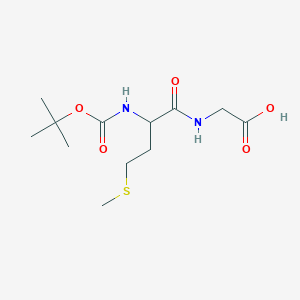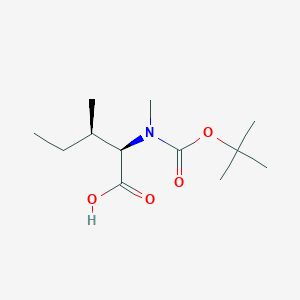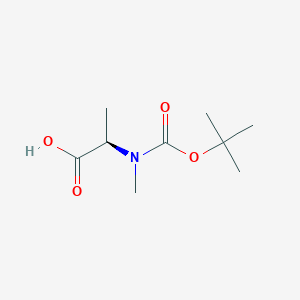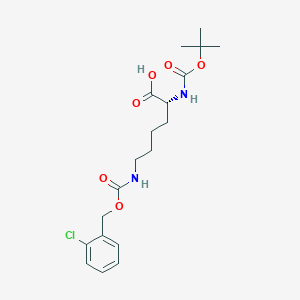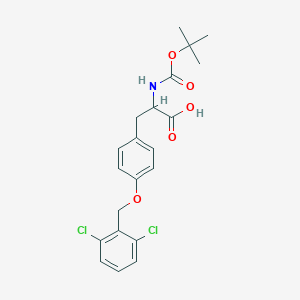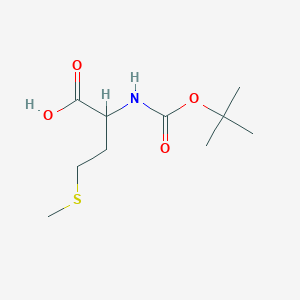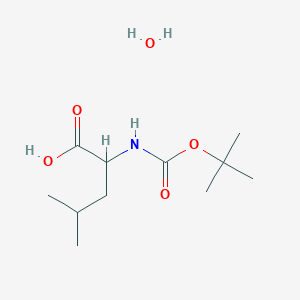
Boc-D-Aspartic acid
Descripción general
Descripción
Boc-D-Aspartic acid is an N-Boc-protected form of D-Aspartic acid . It is a solid substance with a molecular formula of C9H15NO6 and a molecular weight of 233.20 . It is used for research and development purposes .
Synthesis Analysis
Boc-D-Aspartic acid can be synthesized using various methods. For instance, it can be functionalized by coupling its carboxylate side chain to dipicolylamine . Another method involves the use of Boc-Asp(OcHx)-OH, a compound that is used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-D-Aspartic acid can be represented by the InChI code 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 . The canonical SMILES string representation is CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O .
Physical And Chemical Properties Analysis
Boc-D-Aspartic acid is a white powder . It has a boiling point of 377.4±32.0 °C and a melting point of 116-123 ºC . Its density is predicted to be 1.302±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Pharmaceuticals
Boc-D-Aspartic acid is used in the synthesis of various pharmaceuticals, including synthetic antibiotics, anti-tumor drugs, and anti-cardiovascular disease drugs .
Cell Metabolism
It plays a crucial role in cell metabolism, being one of the raw materials for the synthesis of purine and pyrimidine bases, essential for DNA and RNA synthesis. It is also involved in synthesizing important antioxidant substances like glutathione .
Peptide Synthesis
Boc-D-Aspartic acid is used as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where protecting groups like Boc are used to prevent certain reactions from occurring until desired .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boc-D-Aspartic acid is a derivative of D-Aspartic acid . D-Aspartic acid is known to play a role in various physiological functions in mammals, including humans . It is reported to control the synthesis and secretion of hormones such as testosterone and melatonin in various endocrine tissues .
Mode of Action
It is known that d-aspartic acid, the parent compound, interacts with its targets to regulate hormonal synthesis and secretion . The Boc (tert-butyloxycarbonyl) group in Boc-D-Aspartic acid is a protecting group used in peptide synthesis . It prevents unwanted reactions at the amino group during the synthesis process .
Biochemical Pathways
D-Aspartic acid, from which Boc-D-Aspartic acid is derived, is involved in multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . These pathways are vital for many biological processes, and D-Aspartic acid plays a central role in modulating them .
Pharmacokinetics
It’s worth noting that the boc group can be removed under acidic conditions or high temperatures , which could potentially influence the bioavailability of the compound.
Result of Action
D-aspartic acid, the parent compound, is known to have significant effects on hormonal synthesis and secretion . It is also found in the white matter of human brains, more specifically in myelin proteins, and in human ovarian follicular fluid, where it is thought to be linked to oocyte quality .
Action Environment
The action, efficacy, and stability of Boc-D-Aspartic acid could potentially be influenced by various environmental factors. For instance, the presence of acidic conditions or high temperatures can lead to the removal of the Boc group . .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427332 | |
| Record name | Boc-D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Aspartic acid | |
CAS RN |
62396-48-9 | |
| Record name | Boc-D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




